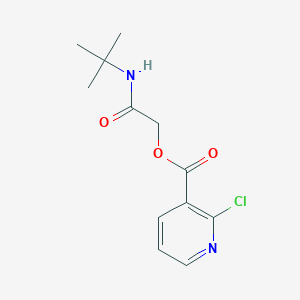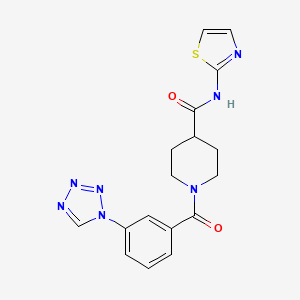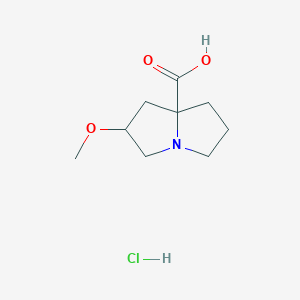
2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as mentioned in the first paper . The synthesis process typically includes steps like S-alkylation, as seen in the second paper, where N-phenyl-2-chloroacetamide and triazole derivatives are reacted under alkaline conditions . The third paper describes the synthesis of acetamide derivatives with a thiadiazol ring, which involves the formation of diverse structures . These methods could potentially be adapted for the synthesis of "2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide" by incorporating the appropriate indazole and phenoxyethyl fragments.
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers are confirmed using techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These analytical methods are crucial for verifying the identity and purity of the synthesized compounds. The presence of fluorine atoms in the molecules is likely to influence their electronic properties and, consequently, their biological activity.
Chemical Reactions Analysis
The papers do not provide detailed information on the specific chemical reactions of the compounds . However, the herbicidal activity mentioned in the first paper suggests that these compounds could interact with biological systems, possibly through mechanisms such as enzyme inhibition or receptor binding . The biological activity observed in the second paper, affecting plant roots and stems, also implies that these compounds can undergo specific interactions within living organisms .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide" are not discussed, the properties of similar compounds can be inferred. The presence of fluorine is known to affect properties like lipophilicity and metabolic stability, which are important for the activity of herbicidal compounds . The herbicidal activities against dicotyledonous weeds, as well as the effects on plant roots and stems, suggest that these compounds have the potential to penetrate plant tissues and exert their effects at low dosages .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Efficacy
2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibits a range of pharmacological activities primarily due to its pharmacodynamic properties. While specific studies directly investigating this compound were not identified, insights can be gained from the pharmacological actions and therapeutic uses of structurally related compounds. For instance, flutamide, a non-steroidal antiandrogen devoid of hormonal agonist activity, demonstrates the potential pathway through which related compounds might act. Flutamide's activity, substantially due to its principal metabolite 2-hydroxyflutamide, in advanced prostatic cancer treatment, suggests that similar compounds might interact with androgen receptors or related pathways. Flutamide's combination with luteinising hormone-releasing hormone (LHRH) agonists has shown promising results, potentially prolonging survival in prostatic cancer treatment (Brogden & Clissold, 1989; Brogden & Chrisp, 1991).
Environmental Fate and Behavior
The environmental fate and behavior of parabens, chemically related to acetamides through their ester functionalities, provide insight into the potential environmental impact and degradation pathways of acetamides. Parabens, used as preservatives, have been detected in water bodies, reflecting the persistence of similar compounds in the environment. Their biodegradability, alongside the formation of chlorinated by-products through reactions with free chlorine, underscores the need for understanding the environmental impact of related acetamides (Haman et al., 2015).
Metabolic and Genetic Implications
Research into the metabolism of paracetamol (acetaminophen) and its genetic differences provides a framework for understanding the metabolic pathways and potential genetic implications of acetamide compounds. The metabolism of paracetamol involves various pathways, including glucuronidation, sulfation, and oxidation, with genetic differences impacting susceptibility to toxicity. This highlights the importance of considering genetic factors in the pharmacokinetics and pharmacodynamics of acetamide derivatives (Zhao & Pickering, 2011).
Antimycotic Compound Insights
Flucytosine, an example of a synthetic antimycotic compound related to acetamides, underlines the therapeutic potential of acetamide derivatives in treating systemic mycoses. Its conversion into 5-fluorouracil (5-FU) within fungal cells, inhibiting RNA and DNA synthesis, suggests a pathway through which similar compounds could exert antifungal or anticancer effects. The development of resistance with monotherapy highlights the complexity of drug interactions and the need for combination therapies for enhanced efficacy (Vermes et al., 2000).
Eigenschaften
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-1-4-13(5-2-11)24-8-7-20-17(23)10-16-14-9-12(19)3-6-15(14)21-22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZWXLLLXLSXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CC2=C3C=C(C=CC3=NN2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)
![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)


![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)